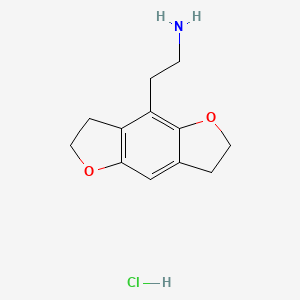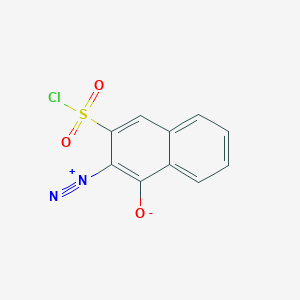
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride: is a diazo compound that is widely used in organic synthesis and photochemistry. It is known for its ability to form reactive intermediates, making it a valuable reagent in various chemical reactions. The compound has the molecular formula C10H5ClN2O3S and a molecular weight of 268.68 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride typically involves the diazotization of 3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride. This process is carried out by treating the sulphonyl chloride with sodium nitrite in the presence of hydrochloric acid at low temperatures. The reaction conditions must be carefully controlled to prevent the decomposition of the diazo compound .
Industrial Production Methods: In an industrial setting, the production of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a batch reactor, and the product is purified through recrystallization or distillation to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The diazo group in 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride can undergo nucleophilic substitution reactions, where the diazo group is replaced by a nucleophile.
Photochemical Reactions: The compound is highly reactive under UV light, leading to the formation of reactive intermediates that can participate in various photochemical reactions.
Cycloaddition Reactions: The diazo group can also participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
UV Light: For photochemical reactions.
Catalysts: Such as copper or palladium catalysts for cycloaddition reactions.
Major Products Formed:
Substituted Naphthalenes: From nucleophilic substitution.
Reactive Intermediates: From photochemical reactions.
Cyclic Compounds: From cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride is used as a reagent in organic synthesis for the preparation of various complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: The compound is used in the development of photoaffinity labels, which are used to study protein-ligand interactions. It is also used in the synthesis of biologically active compounds and pharmaceuticals .
Industry: In the industrial sector, 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of photolithographic materials for the semiconductor industry .
Wirkmechanismus
The mechanism of action of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride involves the formation of reactive intermediates upon exposure to UV light. These intermediates can then react with various substrates, leading to the formation of new chemical bonds. The diazo group is highly reactive and can participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonyl chloride
- 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
- 2-Diazo-1,2-dihydro-1-oxo-4-naphthalenesulfonyl chloride
Uniqueness: 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride is unique due to its specific reactivity under UV light and its ability to form a wide range of reactive intermediates. This makes it particularly valuable in photochemistry and the development of photoaffinity labels .
Eigenschaften
CAS-Nummer |
36443-15-9 |
|---|---|
Molekularformel |
C10H5ClN2O3S |
Molekulargewicht |
268.68 g/mol |
IUPAC-Name |
3-chlorosulfonyl-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(15,16)8-5-6-3-1-2-4-7(6)10(14)9(8)13-12/h1-5H |
InChI-Schlüssel |
GCTNRXMQYRFTNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2[O-])[N+]#N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


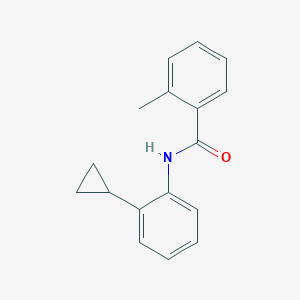

![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)



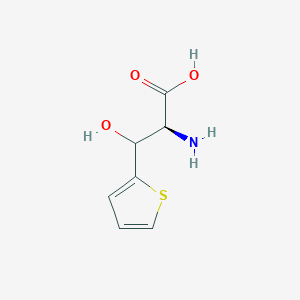
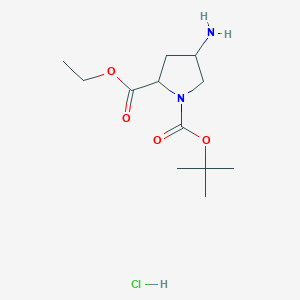
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)

